4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine

Lipophilicity Chromatography optimization Crystallinity

Synthetic chemists developing CNS-penetrant kinase inhibitors or tubulin antagonists need a high-purity 4-aryl-2-aminothiazole intermediate. The ethoxy derivative (logP 2.816) provides optimal BBB permeability vs. the methoxy analog. Key benefits: ≥95% purity minimizes inter-step purification; experimental ¹H NMR, FTIR & MS spectra enable definitive identity verification; higher lipophilicity (XLogP3 2.9) enhances cellular permeability. ISO-certified NLT 98% grade available for multi-step API synthesis.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS No. 15850-29-0
Cat. No. B098799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine
CAS15850-29-0
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CSC(=N2)N
InChIInChI=1S/C11H12N2OS/c1-2-14-9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13)
InChIKeyDBVFYWQXVNAKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine: Physicochemical and Procurement Profile


4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine (CAS 15850-29-0) is a member of the 4-aryl-2-aminothiazole class, characterized by a para-ethoxyphenyl substituent at the C-4 position of the thiazole ring [1]. The compound has a molecular formula C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol [1]. It is primarily listed as a synthetic intermediate (合成材料中间体) in chemical supply databases and is utilized as a building block in medicinal chemistry for the construction of more complex heterocyclic scaffolds . Compared to its closest commercially available analog, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine (CAS 2104-04-3), the ethoxy derivative exhibits distinct physicochemical properties—including higher lipophilicity, elevated melting point, and increased boiling point—that directly impact its solubility, chromatographic behavior, and suitability in different synthetic routes [1][2].

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine: Substitution Risk Alert


In the 4-aryl-2-aminothiazole class, seemingly minor substituent variations at the para position of the phenyl ring (e.g., methoxy → ethoxy) result in substantial differences in lipophilicity (XLogP3 shift from 2.0 to 2.9), melting point (ΔT ~42–46°C), and boiling point (ΔT ~8.1°C) [1][2]. These differences preclude direct one-to-one substitution in synthetic protocols optimized for a specific analog, as they alter reaction kinetics, purification requirements, and intermediate solubility profiles . Furthermore, the ethoxy group's additional methylene unit introduces a rotatable bond absent in the methoxy analog, which can impact molecular recognition in target binding and crystallinity in solid-state formulations [1]. Procurement of the methoxy analog (CAS 2104-04-3) or the 2-ethoxy positional isomer (CAS 769922-05-6) without experimental verification of functional equivalence therefore introduces unquantified risk into both chemical development and biological screening workflows .

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine: Comparative Evidence vs. Closest Analogs


Lipophilicity, Melting Point, and Thermal Stability vs. Methoxy Analog

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine demonstrates significantly enhanced lipophilicity and thermal stability compared to its methoxy analog. The ethoxy derivative has a computed XLogP3 of 2.9 [1], vs. 2.0 for the methoxy analog [2], representing a ΔXLogP3 of +0.9 log units. Its experimentally reported melting point is 248–250 °C , substantially higher than the 204–208 °C reported for the methoxy analog [3]. Boiling point is 404.8 °C at 760 mmHg , compared to 396.7 °C for the methoxy analog [3], a difference of +8.1 °C. Density is 1.222 g/cm³ vs. 1.259 g/cm³ for the methoxy analog [3].

Lipophilicity Chromatography optimization Crystallinity

Purity Grade Availability: Higher-Purity Option vs. Standard Vendors

At least one reputable vendor (MolCore) offers 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine at a certified purity of NLT 98%, with ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . By comparison, the methoxy analog 4-(4-methoxyphenyl)-1,3-thiazol-2-amine is most commonly supplied at >95.0% (HPLC) by major suppliers such as TCI . Alternative suppliers of the ethoxy compound (e.g., Enamine via Chembase) list purity at 95% [1], indicating that the 98% grade represents a differentiated higher-purity procurement option.

Purity specification Quality control Procurement sourcing

Multi-Technique Spectral Verification (NMR, FTIR, MS)

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine is documented in the Wiley KnowItAll spectral database collection with ¹H NMR, FTIR (KBr pellet), and MS (GC) spectra available [1]. This multi-technique spectral coverage exceeds what is commonly available for less-characterized analogs. The compound's InChIKey (DBVFYWQXVNAKCZ-UHFFFAOYSA-N) and exact mass (220.067034 Da) are definitively established in PubChem [2]. In contrast, many positional isomers (e.g., 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine or 5-(4-ethoxyphenyl)thiazol-2-amine) lack equivalent depth of spectral documentation, which can complicate identity verification in procurement quality control [3].

Analytical characterization Spectral library Quality assurance

SAR Validation: 4-Ethoxyphenyl Motif Enhances Antitumor Potency

In a quantitative SAR study of diarylthiazole derivatives as tubulin polymerization inhibitors, the compound bearing a 4-ethoxyphenyl group at the C-5 position and a 3,4,5-trimethoxyphenyl group at the C-4 position (compound 8a) was identified as the most potent in the series, with IC₅₀ values of 8.4–26.4 nM across five human cancer cell lines, comparable to the reference agent combretastatin A-4 (CA-4) [1]. The 4-ethoxyphenyl substituent was a critical contributor to this potency; replacement with other aryl groups resulted in diminished activity. While this specific derivative is an elaborated analog rather than the parent 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine, the study establishes the 4-ethoxyphenyl-thiazole-2-amine scaffold as a privileged pharmacophoric element warranting preferential selection over the methoxy or unsubstituted phenyl variants for antitubulin drug discovery programs [1].

Structure-activity relationship Antitumor Tubulin polymerization

ADMET Profile: LogP-Guided Selection for CNS Penetration

The experimentally correlated logP of 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine is reported as 2.816 , placing it within the optimal range for moderate CNS penetration (typically logP 2–4) while remaining amenable to oral absorption. The methoxy analog has a lower logP (~1.6–2.0), which may favor peripherally restricted profiles but limits CNS exposure [1]. For researchers designing CNS-targeted probes where the 4-aryl-2-aminothiazole scaffold serves as a core, the ethoxy derivative offers a more favorable starting logP without requiring additional lipophilic substituents that could introduce metabolic liabilities [2].

Drug-likeness ADMET prediction CNS drug design

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine: Key Application Scenarios


Medicinal Chemistry: Microtubule-Targeting Antitumor Agents

Based on SAR evidence that the 4-ethoxyphenyl-thiazole-2-amine scaffold yields IC₅₀ values in the low nanomolar range (8.4–26.4 nM) against human cancer cell lines when elaborated into diarylthiazole derivatives [1], this compound serves as a strategic starting material for oncology-focused medicinal chemistry programs aiming at tubulin polymerization inhibition and antivascular activity. Its higher lipophilicity (logP 2.816) compared to the methoxy analog supports balanced cellular permeability and target engagement .

Building Block: CNS-Penetrant Probe Synthesis

With an experimentally correlated logP of 2.816 [1], the compound occupies an optimal lipophilicity window for CNS drug design. Medicinal chemists developing brain-penetrant kinase inhibitors, GPCR ligands, or enzyme inhibitors based on the 2-aminothiazole core should prioritize the ethoxy derivative over the methoxy analog (logP ~2.0) to achieve sufficient passive blood-brain barrier permeability without additional lipophilic modifications that could compromise metabolic stability .

Quality Control: Verified Reference Spectra for Identity Verification

The availability of experimentally acquired ¹H NMR, FTIR (KBr), and MS (GC) spectra in the Wiley KnowItAll spectral library [1] makes 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine a superior choice for analytical laboratories requiring definitive identity verification. Procurement teams establishing in-house reference standard libraries benefit from this multi-technique spectral coverage, which is unavailable for many positional isomers and less common analogs .

High-Purity Intermediate for Multi-Step Pharma Synthesis

The availability of NLT 98% purity grade (ISO-certified) from MolCore [1] directly benefits multi-step synthetic routes where intermediate purity critically impacts the yield and purity of final active pharmaceutical ingredient (API) candidates. At a 3-percentage-point purity advantage over standard 95% grades, the higher-purity option reduces the purification burden between synthetic steps, improving overall process efficiency and reproducibility in pharmaceutical development pipelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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